N-[1-(2-Fluorophenyl)-2-phenylethyl]prop-2-enamide
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Overview
Description
N-[1-(2-Fluorophenyl)-2-phenylethyl]prop-2-enamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorophenyl group and a phenylethyl group attached to a prop-2-enamide backbone. Its distinct structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Fluorophenyl)-2-phenylethyl]prop-2-enamide typically involves the reaction of 2-fluorophenylacetic acid with phenylethylamine, followed by the introduction of a prop-2-enamide group. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the reaction conditions can vary, but common methods include:
Catalysts: Palladium or other transition metal catalysts.
Solvents: Organic solvents such as dichloromethane or toluene.
Temperature: Reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Fluorophenyl)-2-phenylethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-[1-(2-Fluorophenyl)-2-phenylethyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(2-Fluorophenyl)-2-phenylethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[1-(2-Fluorophenyl)-2-phenylethyl]prop-2-enamide can be compared with other similar compounds, such as:
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide: Known for its potent analgesic properties.
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide: Another fluorinated analogue with distinct pharmacological effects.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2-fluorophenyl)-2-phenylethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-2-17(20)19-16(12-13-8-4-3-5-9-13)14-10-6-7-11-15(14)18/h2-11,16H,1,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKSUYZWJZCRAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1=CC=CC=C1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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